molecular formula C25H26N2O2 B3125736 N,N',N'-tribenzylbutanediamide CAS No. 329079-63-2

N,N',N'-tribenzylbutanediamide

Cat. No. B3125736
CAS RN: 329079-63-2
M. Wt: 386.5 g/mol
InChI Key: RJFZGLVEVWAWIZ-UHFFFAOYSA-N
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Description

N,N',N'-tribenzylbutanediamide, also known as TBBD, is a compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a derivative of butanediamide and is characterized by its unique molecular structure, which consists of three benzyl groups attached to the nitrogen atoms of the diamide backbone. TBBD has been studied extensively for its ability to act as a ligand for metal ions, making it a useful tool in the synthesis of metal-containing materials. In

Scientific Research Applications

N,N',N'-tribenzylbutanediamide has been studied extensively for its potential applications in various scientific research fields, including materials science, catalysis, and biochemistry. One of the primary uses of this compound is as a ligand for metal ions, allowing for the synthesis of metal-containing materials with unique properties. This compound has been used in the synthesis of metal-organic frameworks (MOFs), which are porous materials with high surface area and tunable properties. Additionally, this compound has been used as a catalyst in various reactions, such as the oxidation of alcohols and the reduction of nitro compounds. In the field of biochemistry, this compound has been studied for its ability to interact with proteins and enzymes, making it a potential tool for drug discovery and development.

Mechanism of Action

The mechanism of action of N,N',N'-tribenzylbutanediamide is not well understood, but it is believed to interact with metal ions through its benzyl groups, forming stable complexes that can be used in various applications. This compound has been shown to be a versatile ligand, capable of binding to a variety of metal ions with different coordination geometries.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic and biocompatible. Studies have shown that this compound does not have any significant effects on cell viability or proliferation, making it a potential tool for biological research applications.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N,N',N'-tribenzylbutanediamide is its ability to act as a ligand for metal ions, allowing for the synthesis of metal-containing materials with unique properties. Additionally, this compound is relatively easy to synthesize and has a high yield, making it a practical and efficient tool for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not well understood, making it difficult to predict its behavior in different experimental conditions.

Future Directions

There are many potential future directions for N,N',N'-tribenzylbutanediamide research, including the synthesis of new metal-containing materials with unique properties, the development of new catalytic reactions using this compound as a catalyst, and the study of this compound's interactions with proteins and enzymes. Additionally, there is potential for this compound to be used in drug discovery and development, as it has been shown to interact with proteins and enzymes in a specific and predictable manner. Further research is needed to fully understand the potential applications of this compound in various scientific research fields.

properties

IUPAC Name

N,N',N'-tribenzylbutanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-24(26-18-21-10-4-1-5-11-21)16-17-25(29)27(19-22-12-6-2-7-13-22)20-23-14-8-3-9-15-23/h1-15H,16-20H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJFZGLVEVWAWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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